Decyl 2-cyanoacrylate

Description

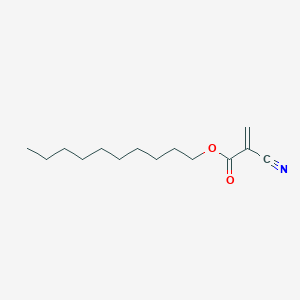

Structure

2D Structure

3D Structure

Properties

CAS No. |

3578-07-2 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

decyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C14H23NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)13(2)12-15/h2-11H2,1H3 |

InChI Key |

KWKVJEUILVQMRR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOC(=O)C(=C)C#N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(=C)C#N |

Appearance |

Solid powder |

Other CAS No. |

3578-07-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decyl 2-cyanoacrylate; 2-Propenoic acid; 2-cyano-; decyl ester; EINECS 222-699-3. |

Origin of Product |

United States |

Synthetic Methodologies for Decyl 2 Cyanoacrylate Monomer

Conventional Production Pathways

The traditional industrial synthesis of cyanoacrylate monomers is a two-stage process. gvpress.com It begins with the formation of a polymer or oligomer, which is then broken down to yield the desired monomer. pcbiochemres.com This route is necessary due to the high reactivity of the monomer, which tends to polymerize under the initial reaction conditions. pcbiochemres.com

The foundational step in producing cyanoacrylates is the Knoevenagel condensation. pcbiochemres.com This reaction involves the base-catalyzed condensation of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). google.com For the synthesis of decyl 2-cyanoacrylate, the specific precursor is decyl cyanoacetate, which is reacted with formaldehyde (or its polymer form, paraformaldehyde). google.com

The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the formation of a stable intermediate polymer. google.com This initial product is not the monomer but a poly(this compound) oligomer. The primary role of this step is to form the fundamental carbon-carbon backbone of the final product.

The poly(this compound) oligomer produced from the Knoevenagel condensation is a stable intermediate that must be converted into the monomer. This is achieved through a process known as thermal depolymerization, or "cracking." wisdomlib.org The oligomer is heated to high temperatures under reduced pressure. pcbiochemres.comwisdomlib.org This process reverses the polymerization, breaking the polymer chains down into volatile monomeric this compound. wisdomlib.org

The gaseous monomer is then distilled and collected. This high-temperature cracking step is a critical but energy-intensive part of the conventional synthesis and can limit the types of functional groups that can be incorporated into the cyanoacrylate structure. gvpress.compcbiochemres.com

To improve the efficiency and yield of the conventional pathway, significant research has focused on optimizing reaction parameters. Key variables include the choice of catalyst, solvent, and temperature. For the Knoevenagel condensation stage, various catalysts have been explored to increase reaction rates and yields. Studies have shown that catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) and triphenylphosphine (B44618) can lead to excellent yields under milder conditions. researchgate.netorganic-chemistry.org

Furthermore, advancements include the use of microwave irradiation to significantly reduce reaction times compared to conventional heating methods like an oil bath. nih.gov Solvent-free conditions have also been developed, which not only offer environmental benefits but also simplify the reaction work-up. organic-chemistry.org The optimization of these parameters is crucial for making the synthesis more economical and sustainable.

Table 1: Representative Optimization Parameters for Knoevenagel Condensation This table illustrates general optimization strategies for cyanoacrylate synthesis based on published research findings.

Advanced Synthetic Approaches and Structural Modification Strategies

To overcome the limitations of the conventional high-temperature, two-step synthesis, researchers have explored more direct and versatile methods for producing cyanoacrylate monomers.

A significant advancement is the development of "crackless" techniques that avoid the high-temperature depolymerization step altogether. pcbiochemres.com One such method, patented by Afinitica, utilizes an ammonium (B1175870) or iminium salt as a catalyst, which stops the Knoevenagel condensation at the monomer stage, bypassing the formation of the prepolymer. pcbiochemres.com This approach is more cost-effective and allows for the synthesis of temperature-sensitive cyanoacrylate monomers. pcbiochemres.com

Another novel, one-step method involves the reaction of an alkyl cyanoacetate (such as 1-octyl cyanoacetate) with diiodomethane (B129776) in the presence of potassium carbonate. gvpress.com This process directly yields the monomer, offering a simpler and potentially more broadly applicable synthetic route for long-chain alkyl cyanoacrylates. gvpress.com

Structural modification of the cyanoacrylate backbone has led to the development of difunctional or "bis-cyanoacrylate" monomers. These molecules contain two cyanoacrylate functional groups within the same structure. The synthesis of these compounds can be achieved through a transesterification reaction, where a standard cyanoacrylate is reacted with a suitable diol, such as 1,10-decanediol (B1670011), to create a molecule like 1,10-decanediol bis-cyanoacrylate. These difunctional monomers are valuable as cross-linking agents, which can enhance the thermal and mechanical properties of the resulting polymer network.

Table of Compounds

Table 2: Chemical Compounds Mentioned in this Article

Polymerization Mechanisms and Kinetics of Decyl 2 Cyanoacrylate

Anionic Polymerization Pathways

Anionic polymerization is the most common and extremely rapid mechanism for alkyl 2-cyanoacrylates. researchgate.netresearchgate.net This pathway is characterized by its ease of initiation by even weak nucleophiles, leading to the formation of high molecular weight polymers in a very short time. pcbiochemres.comnih.gov

The anionic polymerization of decyl 2-cyanoacrylate is readily initiated by nucleophiles, particularly weak bases. pcbiochemres.com Common initiators include hydroxyl ions from trace amounts of water (moisture) in the atmosphere or on a substrate, as well as alcohols, amines, and phosphines. pcbiochemres.comnih.gov

Following initiation, a propagating carbanion is formed on the α-carbon. This carbanion is highly stabilized by resonance, as the negative charge is delocalized across the adjacent electron-withdrawing nitrile and ester groups. pcbiochemres.comnih.gov This stabilization is key to the monomer's high reactivity.

The stabilized carbanion at the end of the growing polymer chain then acts as a potent nucleophile, attacking the β-carbon of another this compound monomer. This propagation step repeats, rapidly adding monomer units to extend the polymer chain. nih.gov The propagation rates for alkyl 2-cyanoacrylates are exceptionally high; for instance, solution polymerizations of n-butyl 2-cyanoacrylate have shown propagation rate coefficients (k_p) close to 10^6 L·mol⁻¹·s⁻¹. nih.gov This rapid propagation leads to the formation of long, strong polymer chains, which is the basis for the adhesive properties of cyanoacrylates. pcbiochemres.com

The length of the alkyl ester chain influences the physical properties of the resulting polymer. Longer chains, such as the decyl group, result in polymers with lower glass transition temperatures (T_g), indicating greater flexibility.

Table 1. Glass Transition Temperatures (T_g) of Various Poly(alkyl 2-cyanoacrylates)

| Alkyl Group (R) | Glass Transition Temperature (T_g) |

|---|---|

| Methyl | 165 °C |

| Ethyl | 140 °C |

| n-Butyl | 90 °C |

| 2-Octyl | 10 °C |

| n-Decyl | -22 °C |

Data compiled from research on the physical properties of cyanoacrylate polymers. The T_g decreases as the length of the alkyl side chain increases, demonstrating the plasticizing effect of the longer alkyl group.

Given their extreme reactivity towards anionic polymerization, liquid this compound monomers require the addition of stabilizers to ensure shelf-life and prevent premature curing. Anionic polymerization is effectively inhibited by the presence of acids. nih.gov

To achieve stability, a combination of acidic stabilizers is typically used. A vapor-phase inhibitor, such as sulfur dioxide, is used to occupy the space above the liquid monomer in the container. afinitica.comgoogle.com Additionally, liquid-phase acidic inhibitors are dissolved directly in the monomer. google.com These can include strong protonic acids like sulfuric acid or sulfonic acids, as well as Lewis acids. afinitica.comgoogle.com These acidic compounds work by neutralizing any stray anionic species or weak bases that could otherwise initiate polymerization. The concentration of these stabilizers must be carefully controlled to prevent polymerization during storage without excessively slowing down the desired rapid curing during application. mdpi.com

Radical Polymerization Considerations

While less common than the anionic pathway, this compound can also undergo polymerization via a free-radical mechanism. This method is more difficult to initiate but offers advantages for certain synthetic applications, such as creating copolymers. researchgate.netnih.gov

Radical polymerization of alkyl 2-cyanoacrylates requires conditions that are standard for other vinyl monomers. This typically involves the use of a conventional radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires elevated temperatures (e.g., 60 °C) to decompose the initiator and generate radicals. nih.gov The process follows the standard radical polymerization steps of initiation, propagation, and termination. nih.gov Kinetic studies on shorter-chain CAs provide insight into the reactivity ratios and rate coefficients for this process.

Table 2. Radical Polymerization Kinetic Parameters for Alkyl 2-Cyanoacrylates (CAs) at 60 °C

| Monomer | Parameter | Value |

|---|---|---|

| Methyl 2-cyanoacrylate | k_p/k_t^0.5 | 0.021 L·mol⁻¹·s⁻¹ |

| Methyl Methacrylate (for comparison) | k_p/k_t^0.5 | 0.0144 L·mol⁻¹·s⁻¹ |

| Styrene (for comparison) | k_p/k_t^0.5 | 0.00166 L·mol⁻¹·s⁻¹ |

Data from a 1960 study by Canale et al., illustrating the relative reactivity of methyl 2-cyanoacrylate in radical polymerization compared to other common monomers. nih.gov k_p is the propagation rate coefficient and k_t is the termination rate coefficient.

The single most critical factor for achieving successful radical polymerization of any alkyl 2-cyanoacrylate, including the decyl ester, is the rigorous suppression of the competing anionic polymerization. nih.govnih.gov The anionic pathway is kinetically far more favorable and will dominate unless it is actively inhibited.

Suppression is achieved by conducting the radical polymerization under acidic conditions. nih.govnih.gov This involves adding a sufficient quantity of an anionic polymerization inhibitor, such as a Brønsted acid (e.g., acetic acid) or a Lewis acid complex (e.g., boron trifluoride acetic acid complex), to the reaction mixture. nih.gov These acidic agents effectively neutralize any basic impurities or water that would otherwise initiate the extremely rapid anionic reaction, thereby allowing the much slower radical mechanism to proceed.

Polymerization Kinetics and Rate Phenomena

The polymerization of alkyl 2-cyanoacrylates, including this compound, is characterized by its exceptionally high reactivity, primarily proceeding through an anionic polymerization mechanism. The strong electron-withdrawing properties of the nitrile (–CN) and ester (–COOR) groups attached to the α-carbon make the β-carbon of the vinyl group highly susceptible to nucleophilic attack. This allows for rapid polymerization initiated by weak bases, such as moisture (hydroxyl ions), alcohols, and amines. The process is typically a chain-growth polymerization that results in the rapid formation of high molecular weight polymer chains.

In Situ Monitoring of Monomer Conversion

Tracking the polymerization of this compound in real-time is crucial for understanding its kinetic profile. Due to the rapid nature of the reaction, several advanced analytical techniques are employed for in situ monitoring of the monomer conversion to polymer. These methods allow for the direct observation of chemical changes as they occur within the reaction vessel.

Common techniques include:

Spectroscopic Methods : Techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. Raman spectroscopy can monitor the disappearance of the carbon-carbon double bond (C=C) peak of the monomer, providing a direct measure of polymerization progress. Similarly, 1H NMR spectroscopy can be used to follow the conversion of the monomer by observing the decrease in the signals corresponding to the vinyl protons.

Dielectric Analysis (DEA) : Frequency-dependent dielectric monitoring is another method that can be used to track the cure of coatings and adhesives. By placing a sensor within the reacting mass, changes in the dielectric properties (permittivity and loss factor) can be correlated with the monomer conversion and the increase in viscosity as the polymer chain grows.

These in situ techniques provide valuable data on the rate of reaction, allowing for a detailed kinetic analysis without the need to quench the reaction at various time points.

Influence of Initiator Concentration and Environmental Conditions

The kinetics of this compound polymerization are highly sensitive to both the concentration of the initiator and the ambient environmental conditions.

Initiator Concentration: The rate of anionic polymerization is directly influenced by the concentration of the initiating species. For cyanoacrylates, which can be initiated by weak bases like water, the amount of available initiator dictates the number of growing polymer chains. Studies on similar polymer systems show that an increase in initiator concentration leads to a faster polymerization rate and a shorter curing time. However, an excessively high initiator concentration can lead to a lower molecular weight polymer, as more chains are initiated simultaneously. In controlled anionic polymerization, minute quantities (as low as 1%) of potent initiators like superbases can be used to achieve high control over the polymerization process.

Environmental Conditions:

Temperature: Temperature affects the rate of propagation. The polymerization of cyanoacrylates is highly exothermic, releasing significant heat. While higher temperatures generally increase reaction rates, the effect on cyanoacrylate polymerization is complex. The primary influence of temperature is often on the initiation step and the physical properties of the resulting polymer.

| Factor | Effect on Polymerization Rate | Kinetic Implication |

| High Initiator Concentration | Increases | More chains are initiated, leading to faster monomer consumption. |

| Low Initiator Concentration | Decreases | Fewer active chain ends result in a slower overall reaction. |

| High Humidity | Increases | More water molecules are available to act as initiators. |

| Low Humidity | Decreases | Slower initiation due to a lower concentration of initiators. |

| High Temperature | Generally Increases | Increases the rate constant of propagation, though initiation is often the dominant factor. |

Comparative Kinetic Analysis Across Alkyl Chain Homologues

The structure of the alkyl ester group (–R) in the 2-cyanoacrylate monomer has a significant impact on the rate of polymerization. This is attributed to both steric and electronic effects of the alkyl chain.

A comparative analysis of various alkyl 2-cyanoacrylate homologues reveals a general trend: the rate of polymerization decreases as the length of the alkyl side chain increases. Shorter-chain monomers like methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate polymerize very rapidly. In contrast, longer-chain homologues, such as n-butyl 2-cyanoacrylate and 2-octyl 2-cyanoacrylate, exhibit a slower polymerization rate.

This trend suggests that this compound, with its ten-carbon alkyl chain, would have a polymerization rate that is considerably slower than that of its lower-chain counterparts. The bulky decyl group can sterically hinder the approach of the propagating carbanion to the monomer, thereby reducing the propagation rate constant.

The following table illustrates the general relationship between alkyl chain length and polymerization rate for alkyl 2-cyanoacrylates.

| Alkyl 2-Cyanoacrylate | Alkyl Chain | Relative Polymerization Rate |

| Methyl 2-cyanoacrylate | -CH₃ | Very High |

| Ethyl 2-cyanoacrylate | -C₂H₅ | High |

| n-Butyl 2-cyanoacrylate | -C₄H₉ | Moderate |

| 2-Octyl 2-cyanoacrylate | -C₈H₁₇ | Low |

| This compound | -C₁₀H₂₁ | Very Low (Inferred) |

This slower rate of polymerization for longer-chain homologues like this compound is often associated with the formation of a more flexible polymer and slower degradation.

Poly Decyl 2 Cyanoacrylate Structure Property Relationships and Material Science

Polymeric Architecture and Molecular Weight Characteristics

The performance and application of poly(decyl 2-cyanoacrylate) are intrinsically linked to its macromolecular architecture, specifically its molecular weight (MW) and molecular weight distribution, often referred to as dispersity (Đ). Precise control over these parameters during synthesis is crucial for tailoring the final material properties. Cyanoacrylate polymerization is known for its high reactivity, primarily proceeding through a rapid anionic mechanism, though radical polymerization is also possible under specific conditions. nih.gov

The control of molecular weight and dispersity in poly(this compound) is a significant challenge due to the extremely high reactivity of the monomer to anionic polymerization, which can be initiated by weak bases like moisture. nih.govpcbiochemres.com In conventional anionic polymerization, the absence of intrinsic termination reactions can lead to very high molecular weight polymers, often exceeding 10^6 g/mol , but with broad dispersity, making precise control difficult. afinitica.com

Advanced polymerization techniques are required to achieve well-defined polymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, has been explored for alkyl 2-cyanoacrylates. nih.gov This method allows for the synthesis of polymers with predetermined molecular weights and narrow dispersity (low Đ values). The process involves a chain transfer agent (CTA) that reversibly caps (B75204) the growing polymer chains, allowing for controlled chain growth. By adjusting the ratio of monomer to CTA and initiator, the final molecular weight can be effectively managed. rsc.org

Another approach to controlling dispersity involves the strategic blending of two polymer batches with the same peak molecular weight but different dispersity values (one low and one high). ethz.chnih.govresearchgate.net By mixing these in precise ratios, a wide range of intermediate and monomodal molecular weight distributions can be achieved with high accuracy. ethz.chresearchgate.net

Table 1: Polymerization Methods and Their Effect on Molecular Weight Control

| Polymerization Method | Typical Molecular Weight ( g/mol ) | Dispersity (Đ) Control | Key Control Parameters |

|---|---|---|---|

| Conventional Anionic | > 1,000,000 afinitica.com | Poor (Broad) | Initiator concentration, Purity of reagents |

| Controlled Radical (e.g., RAFT) | Predetermined (Tunable) | Good (Narrow, typically < 1.5) | [Monomer]:[CTA]:[Initiator] ratio rsc.org |

This table is interactive and can be sorted by column.

Initiator and Mechanism: The choice between anionic and radical polymerization is the most critical factor. Anionic polymerization, initiated by nucleophiles like water or amines, is extremely fast and typically yields linear polymer chains. pcbiochemres.com Radical polymerization, which requires specific initiators (e.g., AIBN, BPO) and acidic conditions to suppress the anionic pathway, can also produce linear chains but offers different kinetic profiles and potential for copolymerization. nih.gov

Temperature: Polymerization temperature can influence reaction rates and chain transfer events. In anionic polymerization of cyanoacrylates, molecular weights are not significantly affected by temperature. nih.gov However, post-curing at elevated temperatures can lead to polymer degradation through a de-polymerization mechanism, resulting in the formation of shorter polymer chains and a decrease in mechanical properties. researchgate.net

Solvent: Solution polymerization in solvents like tetrahydrofuran (B95107) (THF) can influence polymerization rates. nih.gov The choice of solvent can affect the solubility of the growing polymer chains and the activity of the initiator, thereby influencing the final molecular weight and architecture.

pH of the Medium: The pH of the polymerization medium is a key parameter, particularly when preparing nanoparticles. For poly(alkylcyanoacrylate) nanoparticles, the pH affects particle size and surface properties. Colloidal nanoparticles are typically formed at a low pH (< 1.5), and slight variations can dramatically alter the final morphology. nih.gov

Mechanical and Rheological Behavior of Poly(this compound)

The mechanical and flow (rheological) properties of poly(this compound) are largely dictated by its long, flexible decyl side chain. These characteristics determine its suitability for various applications, distinguishing it from cyanoacrylate polymers with shorter alkyl groups.

The length of the alkyl ester side chain in the poly(alkyl 2-cyanoacrylate) series is a primary determinant of the polymer's mechanical properties. A longer alkyl chain, such as the decyl group, imparts greater flexibility and reduces the stiffness, or modulus, of the material.

Flexibility and Glass Transition Temperature (Tg): The long decyl side chains act as internal plasticizers, increasing the free volume between polymer backbones. This enhanced segmental mobility leads to a significant decrease in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. As the homologous series of poly(n-alkyl 2-cyanoacrylates) is ascended, the Tg decreases. researchgate.net This makes poly(this compound) considerably more flexible at room and body temperatures compared to polymers like poly(ethyl 2-cyanoacrylate).

Modulus: The elastic modulus, a measure of a material's stiffness, decreases as the length of the alkyl side chain increases. researchgate.netresearchgate.net The bulky and flexible decyl groups hinder close packing of the polymer chains, reducing intermolecular forces and resulting in a softer, lower-modulus material. nih.govmdpi.com

Table 2: Comparison of Glass Transition Temperatures (Tg) for Various Poly(alkyl 2-cyanoacrylates)

| Alkyl Side Chain | Glass Transition Temperature (Tg) | Relative Flexibility |

|---|---|---|

| Methyl | High (e.g., ~165°C) researchgate.net | Low (Brittle) |

| Ethyl | Moderate | Moderate |

| n-Butyl | Lower | Higher |

| Decyl | Very Low | Very High (Flexible) |

This table is interactive and can be sorted by column. Note: Specific Tg values can vary based on measurement method and molecular weight.

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers like poly(this compound). eag.comtainstruments.com DMA measures the material's response to an oscillatory force as a function of temperature, providing information on its stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping characteristics (tan δ). researchgate.net

For poly(alkyl 2-cyanoacrylate) films, DMA studies show that the storage modulus (E') decreases with increasing size of the alkyl side chain. afinitica.com At temperatures below the Tg, the storage modulus is high, indicating rigid, glassy behavior. As the temperature increases through the glass transition region, the storage modulus drops sharply, signifying the onset of rubbery behavior. afinitica.comeag.com The loss modulus (E'') and tan δ (the ratio of E'' to E') typically show a peak at the Tg, representing the temperature of maximum internal friction and energy dissipation. tainstruments.com Due to its long decyl chain, poly(this compound) would exhibit these transitions at a much lower temperature compared to its shorter-chain counterparts, confirming its flexible nature. researchgate.net

While the decyl side chain provides inherent flexibility, the properties of poly(this compound) can be further tailored by incorporating external additives such as impact modifiers and plasticizers.

Plasticizers: These are small molecules added to a polymer to increase its flexibility and reduce its processing temperature. sciencemadness.org For cyanoacrylates intended for specialized applications, biocompatible plasticizers such as acetyl tri-n-butyl citrate (B86180) are often used. sciencemadness.org Other common plasticizers include various phthalates (e.g., dioctyl phthalate) and benzoates, which work by positioning themselves between polymer chains, reducing intermolecular forces and lowering the Tg. google.comspecialchem.com The addition of a plasticizer can further enhance the softness and pliability of a poly(this compound) formulation.

Adhesion Mechanisms and Interfacial Phenomena of Poly(this compound)

The adhesive performance of poly(this compound) is fundamentally governed by phenomena occurring at the interface between the cured polymer and the substrate. The establishment of a strong and durable bond is a two-step process that begins with the adequate wetting of the substrate by the liquid monomer, followed by the development of molecular interactions across the interface as the polymer cures. The long decyl group in the ester side chain of the cyanoacrylate monomer plays a significant role in modulating these interfacial properties compared to shorter-chain counterparts like ethyl or butyl 2-cyanoacrylate.

Wetting Characteristics on Diverse Substrate Materials

Effective adhesion is contingent upon the adhesive's ability to spread over and make intimate contact with the substrate surface, a property known as wetting. This is quantified by the contact angle (θ) of the liquid adhesive on the solid substrate; a lower contact angle signifies better wetting. For cyanoacrylate adhesives, good wetting is essential for the monomer to penetrate surface irregularities and maximize the area available for interfacial bonding.

The wetting behavior of this compound is influenced by its molecular structure and the surface energy of the substrate. Materials with high surface energy, such as metals and ceramics, are generally easier for adhesives to wet, while low-surface-energy polymers like polyethylene (B3416737) and polypropylene (B1209903) present a greater challenge. pcbiochemres.com

The presence of the long, non-polar decyl (C10) alkyl chain in this compound influences its surface tension and, consequently, its wetting characteristics. Generally, increasing the length of the alkyl chain in a homologous series of compounds can lead to changes in surface properties. While specific contact angle data for this compound across a wide range of substrates is not extensively documented in publicly available literature, the principles of surface chemistry suggest that the long alkyl chain imparts a more hydrophobic and non-polar character to the monomer. This can affect its interaction with substrates of varying polarities. For instance, studies on other chemical series have shown that increasing alkyl chain length can lead to an increase in the water contact angle, indicating greater hydrophobicity. mdpi.comresearchgate.net

The following table illustrates the expected trend of water contact angles on a uniform surface as the alkyl chain length of the cyanoacrylate ester increases, demonstrating the growing hydrophobic character. Actual contact angles of the monomer on various engineering substrates will differ based on the substrate's surface energy.

| Alkyl 2-Cyanoacrylate Ester | Alkyl Chain Length | Expected Hydrophobicity Trend | Illustrative Water Contact Angle on a Model Surface (Trend) |

|---|---|---|---|

| Ethyl 2-cyanoacrylate | C2 | Less Hydrophobic | Lower |

| Butyl 2-cyanoacrylate | C4 | Moderately Hydrophobic | Intermediate |

| Octyl 2-cyanoacrylate | C8 | More Hydrophobic | Higher |

| This compound | C10 | Significantly Hydrophobic | Highest |

For optimal bonding, especially on low-energy surfaces, surface preparation techniques such as cleaning, abrasion, or the use of chemical primers may be necessary to improve the wetting of this compound. pcbiochemres.comspecialchem.com

Molecular Interactions at Adhesive-Substrate Interfaces

Once the this compound monomer has wet the substrate surface, the formation of a durable bond relies on the establishment of intermolecular forces across the interface during polymerization. The adhesion of poly(this compound) is primarily attributed to physical adsorption, which involves two main types of molecular interactions: van der Waals forces and hydrogen bonds. averydennison.comgoogle.com

Hydrogen Bonding: On substrates that possess hydrogen-bond donor or acceptor sites (e.g., surfaces with hydroxyl groups like glass, ceramics, or oxidized metals), the polar functional groups of the poly(this compound) can form stronger, more specific interactions. The cyano (C≡N) and carbonyl (C=O) groups in the polymer backbone are electron-rich and can act as hydrogen bond acceptors. averydennison.com For example, research on ethyl cyanoacrylate on silicon dioxide (a model for glass and ceramics) has shown evidence of hydrogen bond formation between the carbonyl oxygen of the ester group and surface hydroxyl groups. researchgate.net While the bulky decyl group might create some steric hindrance, the fundamental capacity for hydrogen bonding remains an important contributor to adhesion on polar substrates.

Degradation Pathways and Long Term Stability of Poly Decyl 2 Cyanoacrylate

Hydrolytic Degradation Mechanisms

Hydrolytic degradation of poly(alkyl cyanoacrylates) (PACAs), including the decyl variant, occurs primarily through reactions with water, leading to the breakdown of the polymer structure. This process can be influenced by environmental factors such as pH and the presence of enzymes.

Backbone Scission and Ester Hydrolysis Processes

The main mechanisms of hydrolytic degradation for PACAs are backbone scission and hydrolysis of the ester side chain. researchgate.net

Backbone Scission: Research indicates that the primary pathway for hydrolytic degradation involves the scission of the main polymer chain. johnshopkins.eduafinitica.com This process is thought to be initiated by the hydroxyl ions in water attacking the polymer backbone, leading to the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). johnshopkins.eduafinitica.comelsevier.com

Ester Hydrolysis: A secondary pathway involves the hydrolysis of the ester group on the side chain. researchgate.netnih.gov This reaction yields a primary alcohol (decanol, in this case) and a water-soluble poly(cyanoacrylic acid). nih.gov This process can also be catalyzed by enzymes such as esterases. nih.gov

A crucial finding in the study of PACAs is that the rate of hydrolytic degradation decreases as the length of the alkyl side chain increases. johnshopkins.edunih.gov Therefore, poly(decyl 2-cyanoacrylate), with its ten-carbon chain, is expected to be significantly more stable against hydrolytic degradation than shorter-chain polymers like poly(ethyl 2-cyanoacrylate) or poly(butyl 2-cyanoacrylate). johnshopkins.eduresearchgate.net

Identification and Quantification of Degradation Products

Studies on the homologous series of poly(alkyl cyanoacrylates) have identified the primary products of hydrolytic degradation. johnshopkins.eduafinitica.com

| Degradation Pathway | Identified Products | Method of Identification |

| Backbone Scission | Formaldehyde | Formation of 2,4-dinitrophenylhydrazine and dimedone derivatives johnshopkins.eduafinitica.com |

| Decyl Cyanoacetate | Inferred as the ultimate product from studies on homologous series johnshopkins.eduelsevier.com | |

| Ester Hydrolysis | Decanol | Gas Chromatography (GC) has been used to measure alcohol products for other PACAs (e.g., butanol, octanol) nih.gov |

| Poly(cyanoacrylic acid) | Identified as the water-soluble polymer remnant nih.gov |

Effects of pH and Aqueous Environments on Degradation Kinetics

The kinetics of hydrolytic degradation are significantly influenced by the pH of the surrounding aqueous environment.

Neutral and Acidic Conditions: In neutral conditions, the degradation rate is slow and decreases as the homologous series is ascended from methyl to butyl derivatives. johnshopkins.edu Studies on poly(octyl cyanoacrylate) (POCA), a close analog to the decyl polymer, show that it has little sensitivity to pH in the range of 4.0 to 7.4. nih.gov In one study, POCA nanoparticles experienced only a 10-20% decrease in concentration after 20 hours and remained intact after 11 days at pH 7.4. nih.gov This suggests that poly(this compound) would exhibit high stability under physiological and slightly acidic conditions.

Alkaline Conditions: The rate of degradation is considerably higher under alkaline (basic) conditions. johnshopkins.edumdpi.com This is attributed to the increased concentration of hydroxyl ions, which facilitates the nucleophilic attack on the polymer chain. fiveable.me

The following table summarizes the comparative degradation of shorter-chain (PBCA) and longer-chain (POCA) cyanoacrylate nanoparticles, illustrating the enhanced stability of polymers with longer alkyl chains.

| Polymer Nanoparticle | Degradation after 48 hours (pH 7.4) | Estimated Half-life (pH 7.4) |

| Poly(butyl 2-cyanoacrylate) - PBCA | 88% | 25 hours |

| Poly(octyl 2-cyanoacrylate) - POCA | 3% | ~500 hours |

Data adapted from studies on nanoparticles, illustrating the trend of increased stability with longer alkyl chains. nih.gov

Thermal Degradation and Depolymerization Processes

Poly(alkyl cyanoacrylates) exhibit relatively poor thermal stability and tend to degrade at temperatures slightly above their glass transition temperature (Tg). mdpi.com The primary mechanism for this is a depolymerization reaction.

Unzipping Mechanisms and Monomer Regeneration

The thermal degradation of PACAs occurs predominantly through a depolymerization or "unzipping" mechanism that initiates at the chain terminus. afinitica.comresearchgate.net This process involves the polymer chains undergoing retro-polymerization to reform the constituent monomer, in this case, this compound. mdpi.com

This unzipping can be catalyzed by base impurities, with the reaction involving the deprotonation of the chain end, leading to rapid depolymerization. semanticscholar.org The liberated monomer can then undergo simultaneous repolymerization to form new, lower-molecular-weight "daughter" polymers. semanticscholar.org The stability of the polymer against this unzipping mechanism is influenced by the method of polymerization; polymers formed through free-radical polymerization tend to be more stable than those formed via anionic polymerization. mdpi.com

Thermogravimetric Analysis of Polymer Stability

Thermogravimetric Analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers. kpi.ua In a TGA experiment, the mass of a polymer sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen). researchgate.net The resulting data provides key information about the polymer's degradation profile.

A typical TGA analysis for a poly(alkyl cyanoacrylate) would reveal:

Rate of Mass Loss: The derivative of the TGA curve (DTG) shows the temperature at which the maximum rate of degradation occurs. researchgate.net

Residual Mass: The amount of material left at the end of the heating cycle.

A combination of TGA and Gel Permeation Chromatography (GPC) analysis can confirm that the thermal degradation is primarily due to an unzipping depolymerization process, as evidenced by a decrease in polymer mass accompanied by changes in molecular weight distribution. researchgate.net

Environmental Aging and Durability Assessment of Poly(this compound)

The long-term performance and stability of poly(this compound) are critical determinants of its suitability for various applications. Like other polymers in the poly(alkyl 2-cyanoacrylate) (PACA) family, its durability is influenced by environmental factors such as light, heat, and moisture. The degradation of PACAs primarily occurs through two mechanisms: hydrolytic scission of the polymer backbone and depolymerization (or "unzipping") initiated from the polymer chain terminus. afinitica.comafinitica.commdpi.com

Photooxidative Degradation and UV Exposure Effects

Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen, initiates photooxidative degradation in many polymers, and poly(alkyl 2-cyanoacrylates) are no exception. This process involves the absorption of UV energy, which can lead to the formation of free radicals on the polymer backbone. These radicals react with oxygen, initiating a cascade of chemical reactions that result in chain scission, cross-linking, and the formation of chromophoric (color-causing) groups.

The primary effects of UV exposure on poly(this compound) are expected to be consistent with those observed in other PACAs:

Chain Scission and Depolymerization: The absorption of UV energy can break the covalent bonds of the polymer backbone, leading to a reduction in molecular weight. afinitica.com This process is often a form of unzipping depolymerization, where monomer units are successively released from a chain end. mdpi.comresearchgate.net This reduction in polymer chain length is a primary contributor to the loss of mechanical properties.

Discoloration (Yellowing): A common manifestation of UV degradation in cyanoacrylate polymers is a change in color from clear and colorless to yellow. This is due to the formation of conjugated systems and other chromophores within the polymer structure as a result of photooxidative reactions.

Surface Effects: Degradation is often most pronounced at the surface exposed to UV radiation, which can lead to the formation of microcracks, chalking, and a loss of surface gloss.

The long decyl side chain may offer a degree of photostability by providing some steric shielding of the polymer backbone. However, without specific stabilizers, the polymer remains susceptible to degradation from prolonged UV exposure. The general mechanism involves the abstraction of a hydrogen atom from the tertiary carbon on the polymer backbone, which is a vulnerable site for radical initiation.

The following table illustrates the typical effect of UV aging on the appearance of cyanoacrylate adhesives, which is a direct result of photooxidative degradation.

Table 1: Illustrative Example of UV Exposure Effects on a Commercial Cyanoacrylate Adhesive Film

| Exposure Duration (UV-C, 254 nm) | Observed Changes in Appearance | Observed Changes in Physical State |

|---|---|---|

| 0 hours (Control) | Colorless, transparent | Elastic, easy to handle |

| > 3 hours | Slight yellowing begins | Some softening observed |

| 48 hours | Distinct yellow color | Remains intact but softened |

This table is based on observations of a commercial polycyanoacrylate adhesive (Loctite® Super Attak Glass) and serves to illustrate the general effects of UV radiation, such as yellowing and softening, which are expected in poly(this compound) as well. Data adapted from a 2022 study on commercial cyanoacrylate adhesives.

Correlation of Degradation with Macroscopic Performance Over Time

The chemical changes that occur during the environmental aging of poly(this compound) directly correlate with a decline in its macroscopic performance characteristics. The integrity and durability of the material are fundamentally linked to its molecular weight and the strength of the polymer matrix.

The primary correlations are as follows:

Loss of Mechanical Strength: Chain scission and the resulting decrease in average molecular weight are the main causes of reduced mechanical performance. afinitica.com As the polymer chains shorten, the cohesive strength of the material diminishes. This manifests as a reduction in tensile strength, increased brittleness, and a lower elongation at break. Bonds or materials made from the polymer become weaker and more susceptible to failure under stress.

Reduced Adhesive Performance: For applications where poly(this compound) is used as an adhesive, degradation leads to a significant loss of bond strength. researchgate.net This can be due to cohesive failure within the adhesive layer itself (as it weakens) or adhesive failure at the interface with the substrate, which can be exacerbated by degradation products.

Changes in Physical Properties: The degradation process alters the physical nature of the polymer. An initially tough and flexible material may become brittle and prone to cracking. Thermal properties can also be affected; for instance, the glass transition temperature (Tg) may change due to chain scission or cross-linking events.

The following table demonstrates the typical relationship between aging and the loss of adhesive strength in a standard cyanoacrylate adhesive system, illustrating the direct correlation between environmental exposure and macroscopic performance.

Table 2: Illustrative Example of Adhesive Strength Deterioration of Poly(ethyl 2-cyanoacrylate) on Steel Substrates After Thermal Aging

| Aging Time at 120°C | Approximate Retained Tensile Shear Strength (%) |

|---|---|

| 0 hours (Initial) | 100% |

| 24 hours | ~60% |

| 100 hours | ~35% |

| 336 hours (2 weeks) | ~20% |

This data for poly(ethyl 2-cyanoacrylate) illustrates the significant loss of mechanical performance (tensile shear strength) upon exposure to elevated temperatures, a trend that is characteristic of poly(alkyl 2-cyanoacrylates). researchgate.net While poly(this compound) is expected to be more stable, a similar decline in performance would occur over longer timescales or under more severe conditions.

Advanced Characterization and Analytical Methodologies for Decyl 2 Cyanoacrylate Systems

Spectroscopic Techniques for Monomer and Polymer Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and monitoring the chemical transformations of decyl 2-cyanoacrylate. These techniques offer real-time, non-destructive analysis, providing valuable insights into the polymerization process.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the curing process of cyanoacrylate adhesives. ceu.es The polymerization of this compound involves the conversion of the carbon-carbon double bond (C=C) in the monomer into a single bond in the polymer backbone. ceu.es This transformation can be readily tracked by observing changes in the FT-IR spectrum.

The FT-IR spectrum of the this compound monomer is characterized by several key absorption bands. The disappearance of peaks associated with the vinyl group and the simultaneous appearance or sharpening of peaks corresponding to the polymer backbone provide a direct measure of the extent of cure.

Key spectral changes during the polymerization of this compound include:

Disappearance of C=C stretching vibration: The peak corresponding to the C=C double bond stretch, typically observed around 1615-1625 cm⁻¹, diminishes as the monomer is consumed. researchgate.nettudublin.ie

Changes in C-H stretching vibrations: The C-H stretching vibrations of the vinyl group (around 3130 cm⁻¹) also decrease in intensity. researchgate.netafinitica.com

Shift in C=O stretching vibration: The strong carbonyl (C=O) peak of the ester group, typically seen around 1735 cm⁻¹, may shift to a slightly higher wavenumber (e.g., ~1745 cm⁻¹) upon polymerization due to changes in the electronic environment. researchgate.net

Appearance of polymer backbone vibrations: New peaks corresponding to the C-C single bond backbone of the poly(this compound) will appear.

The rate of polymerization can be quantified by monitoring the decrease in the integrated area of a characteristic monomer peak (e.g., the C=C stretch) over time, often normalized against a peak that remains constant during the reaction, such as a C-H stretching vibration from the decyl chain.

Table 1: Characteristic FT-IR Peak Assignments for this compound Polymerization Monitoring (Note: Exact wavenumbers can vary slightly based on the specific instrument and sampling conditions. Data is extrapolated from typical values for long-chain alkyl cyanoacrylates.)

| Vibrational Mode | Monomer (cm⁻¹) | Polymer (cm⁻¹) | Change During Polymerization |

| =C-H Stretch | ~3130 | - | Disappears |

| C-H Stretch (alkyl) | ~2850-2960 | ~2850-2960 | Remains relatively constant |

| C≡N Stretch | ~2240 | ~2245 | Slight shift and broadening |

| C=O Stretch | ~1735 | ~1745 | Shifts to higher wavenumber |

| C=C Stretch | ~1620 | - | Disappears |

| C-O Stretch | ~1250 | ~1255 | Slight shift |

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly well-suited for in situ and real-time monitoring of polymerization kinetics. nih.govnih.gov A key advantage of Raman spectroscopy is its low interference from water, making it an excellent tool for studying moisture-initiated cyanoacrylate polymerization. The technique relies on the inelastic scattering of monochromatic light from a laser source.

Similar to FT-IR, Raman spectroscopy can track the disappearance of the C=C double bond of the this compound monomer as it polymerizes. researchgate.netmdpi.com The intensity of the Raman band corresponding to the C=C stretching vibration (typically around 1617 cm⁻¹) is directly proportional to the monomer concentration. nih.govresearchgate.net By recording Raman spectra at regular intervals during the curing process, a kinetic profile of the polymerization can be constructed. nih.gov

The extent of the reaction at any given time can be calculated by comparing the intensity of the C=C peak to an internal standard peak that does not change during polymerization, such as a C-H bending or stretching mode from the decyl group. tudublin.ie This allows for the determination of key kinetic parameters, such as the rate of polymerization and the time to reach full cure. Confocal Raman microscopy can further provide spatial resolution, allowing for the study of the polymerization process at different depths within an adhesive bond line. tudublin.ie

Table 2: Key Raman Shifts for Monitoring this compound Polymerization (Note: Data is based on typical values for n-butyl cyanoacrylate and other alkyl cyanoacrylates.)

| Raman Shift (cm⁻¹) | Assignment | Role in Kinetic Analysis |

| ~3128 | =C-H₂ Stretch | Monitored for disappearance |

| ~2239 | C≡N Stretch (Monomer) | Can be monitored for changes |

| ~1731 | C=O Stretch | Can be monitored for shifts |

| ~1617 | C=C Stretch | Primary peak for monitoring monomer consumption |

| ~1450 | CH₂ Bending | Often used as an internal standard |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of both the this compound monomer and the resulting polymer. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For the This compound monomer , ¹H NMR spectroscopy can confirm the presence and connectivity of the various proton-containing groups, including the vinyl protons, the protons of the decyl ester chain, and their respective chemical shifts and coupling patterns. Similarly, ¹³C NMR can identify all the unique carbon atoms in the monomer, including the carbons of the double bond, the nitrile group, the carbonyl group, and the decyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Monomer (Note: Predicted values based on standard chemical shift tables and data for similar compounds.)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl protons (=CH₂) | ~6.5-7.0 | Two singlets or doublets |

| Methylene protons (-O-CH₂-) | ~4.2 | Triplet |

| Methylene protons (-CH₂-) of decyl chain | ~1.2-1.7 | Multiplets |

| Terminal methyl protons (-CH₃) | ~0.9 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Monomer (Note: Predicted values based on standard chemical shift tables and data for similar compounds.)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | ~160-165 |

| Vinyl carbons (=C(CN)COOR and =CH₂) | ~120-140 |

| Nitrile carbon (C≡N) | ~115-120 |

| Methylene carbon (-O-CH₂-) | ~65-70 |

| Methylene carbons (-CH₂-) of decyl chain | ~20-35 |

| Terminal methyl carbon (-CH₃) | ~14 |

Chromatographic and Separation Techniques

Chromatographic and electrophoretic methods are essential for separating and identifying components in this compound systems, including impurities, degradation products, and additives.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to determine the chemical composition of polymeric materials. d-nb.info The technique involves the thermal degradation of the polymer in an inert atmosphere, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry. d-nb.info

When poly(this compound) is subjected to pyrolysis, it primarily undergoes thermal depolymerization, or "unzipping," which regenerates the this compound monomer. mdpi.com This is a characteristic thermal degradation pathway for poly(alkyl cyanoacrylates). mdpi.com In addition to the monomer, other smaller fragments from the decyl side chain may also be produced, depending on the pyrolysis temperature.

The resulting pyrogram provides a chemical "fingerprint" of the polymer, which can be used for identification and quality control purposes. The mass spectra of the separated components allow for their unambiguous identification. This technique is particularly useful for identifying the polymer in cured adhesives and for analyzing the composition of copolymers containing this compound.

Table 5: Expected Major Thermal Decomposition Products of Poly(this compound) by Py-GC/MS

| Decomposition Product | Chemical Formula | Method of Identification |

| This compound | C₁₄H₂₃NO₂ | Mass Spectrum matching |

| Decene | C₁₀H₂₀ | Mass Spectrum matching |

| Various short-chain alkenes | CₓH₂ₓ | Mass Spectrum matching |

| Carbon dioxide | CO₂ | Mass Spectrum matching |

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small charged species, such as inorganic anions and organic acids, which may be present in this compound adhesive formulations. core.ac.uknih.gov These species can act as either stabilizers or impurities that can affect the shelf-life and performance of the adhesive.

In CE, charged molecules are separated based on their electrophoretic mobility in an electric field. core.ac.uk For the analysis of anions, a technique called capillary zone electrophoresis (CZE) with indirect UV detection is often employed. nih.gov This involves adding a UV-absorbing species to the background electrolyte, which creates a high background absorbance. When the non-absorbing analyte anions migrate past the detector, they displace the UV-absorbing species, resulting in a decrease in absorbance that is detected as a negative peak. thermofisher.com

This method can be used to identify and quantify various anions and organic acids, such as:

Chloride, sulfate, and phosphate: These inorganic anions may be present as impurities from the manufacturing process. nih.gov

Cyanoacetate (B8463686) and other organic acids: These can be precursors or byproducts of the synthesis of the cyanoacrylate monomer. nih.gov

Acidic stabilizers: Small amounts of acidic compounds are often added to cyanoacrylate adhesives to inhibit premature polymerization. CE can be used to monitor the concentration of these stabilizers.

The high efficiency and short analysis times of CE make it a valuable tool for quality control in the production of this compound adhesives. nih.gov

Table 6: Potential Anionic and Organic Acid Components in this compound Systems Analyzed by Capillary Electrophoresis

| Component | Potential Origin | Analytical Significance |

| Chloride (Cl⁻) | Impurity | Can affect polymerization kinetics |

| Sulfate (SO₄²⁻) | Impurity | Can affect stability |

| Phosphate (PO₄³⁻) | Impurity/Stabilizer | Can influence shelf-life |

| Cyanoacetic acid | Synthesis precursor | Indicator of monomer purity |

| Methanesulfonic acid | Stabilizer | Inhibits premature polymerization |

Morphological and Microstructural Characterization

The morphological and microstructural features of this compound systems, particularly in their polymerized form as films or colloidal dispersions, are critical to understanding their performance characteristics. High-resolution imaging and particle sizing techniques are indispensable for elucidating these properties.

Scanning Electron Microscopy (SEM) for Surface and Film Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of poly(this compound) films and nanoparticles. By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal details about surface texture, porosity, and the shape and size of constituent particles.

When this compound is formulated into nanoparticles, SEM is crucial for characterizing their morphology. Studies on similar long-chain poly(alkyl cyanoacrylate) nanoparticles, such as those made from n-butyl cyanoacrylate, have demonstrated through SEM that these particles are typically spherical in shape with a relatively narrow size distribution. For poly(this compound) nanoparticles, SEM would similarly be used to determine their shape, size, and degree of aggregation. The images can reveal whether the nanoparticles are discrete, spherical entities or if they have a tendency to agglomerate, which can significantly impact the stability and properties of the colloidal dispersion.

Laser Light Scattering for Colloidal Dispersion Characterization

Laser Light Scattering, particularly Dynamic Light Scattering (DLS), is a non-invasive technique widely used for characterizing the size distribution and stability of colloidal dispersions of poly(this compound) nanoparticles. DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly.

For a colloidal dispersion of poly(this compound) nanoparticles, DLS provides the hydrodynamic diameter of the particles, which includes the polymer core and any solvated layers on the surface. This technique is instrumental in determining the average particle size and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse system with particles of uniform size, which is often desirable for controlled-release applications and to ensure predictable physical properties.

The stability of the colloidal dispersion can also be assessed by monitoring changes in particle size over time. An increase in the average particle size can indicate aggregation or agglomeration of the nanoparticles, suggesting instability in the formulation. Factors such as pH, ionic strength, and the concentration of stabilizers can be varied, and their effects on the stability of the this compound nanoparticle dispersion can be quantitatively monitored using DLS.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are essential for characterizing the thermal properties of poly(this compound), providing insights into its thermal stability, transitions, and degradation behavior. These properties are critical for determining the material's processing parameters and its performance in various applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Degradation Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a valuable tool for studying the thermal transitions of poly(this compound), such as the glass transition temperature (Tg), and for investigating its thermal degradation.

The glass transition temperature is a critical property of amorphous polymers like poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by the length of the alkyl side chain in poly(alkyl cyanoacrylates). Generally, as the length of the alkyl chain increases, the Tg tends to decrease due to the plasticizing effect of the longer, more flexible side chains. For poly(this compound), with its long decyl group, a relatively low Tg would be expected compared to shorter-chain analogues like poly(ethyl 2-cyanoacrylate).

Below is a representative data table summarizing the expected thermal properties of poly(this compound) based on trends observed in similar long-chain poly(alkyl cyanoacrylates).

| Thermal Property | Expected Value/Range | Characterization Method |

|---|---|---|

| Glass Transition Temperature (Tg) | Low (estimated < 50°C) | Differential Scanning Calorimetry (DSC) |

| Onset of Thermal Degradation | > 150°C | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) |

| Degradation Mechanism | Depolymerization ("unzipping") | DSC/TGA coupled with mass spectrometry |

Applications and Technological Advancements of Decyl 2 Cyanoacrylate in Material Science

High-Performance Adhesive Formulations

Cyanoacrylate adhesives, commonly known as "super glues," are renowned for their fast curing times and strong bonding capabilities. wikipedia.orgpcbiochemres.com These adhesives are composed of cyanoacrylate monomers, which polymerize quickly upon exposure to moisture, forming a durable and rigid bond. researchgate.net Decyl 2-cyanoacrylate, as part of this family, contributes to the formulation of high-performance adhesives with specific properties attributed to its molecular structure.

In industrial settings, cyanoacrylate adhesives are integral to high-speed assembly processes across various sectors, including electronics, automotive, and aerospace. pcbiochemres.comassemblymag.com Their ability to rapidly bond a wide range of materials streamlines manufacturing and reduces processing costs. assemblymag.com Formulations containing longer-chain cyanoacrylates can offer increased flexibility and improved thermal properties, which are advantageous in applications subjected to vibrations or temperature fluctuations. While specific industrial formulations are often proprietary, the inclusion of this compound can be inferred to enhance the performance of adhesives used for bonding components in complex manufacturing assemblies. The quick cure time of cyanoacrylates is particularly beneficial in automated and semi-automated production lines. pcbiochemres.comgluespec.com

Cyanoacrylate-based adhesives are widely available to consumers for household repairs and various do-it-yourself (DIY) projects due to their ease of use and strong bonding capabilities on numerous materials. gluemasters.comdextone.com In engineering, these adhesives are employed for more demanding applications that require high bond strength and fast curing. aronalpha.net The versatility of cyanoacrylates allows them to be used as temporary adhesives in machining processes or for permanent bonding of components. wikipedia.org The specific formulation of the adhesive, including the type of cyanoacrylate ester, determines its suitability for a particular application.

The effectiveness of cyanoacrylate adhesives extends to a variety of substrates, including metals, plastics, and ceramics. researchgate.netdextone.com The bonding mechanism involves the anionic polymerization of the cyanoacrylate monomer, which is initiated by surface moisture. nih.gov For optimal bonding on different materials, adhesive formulations are often tailored. For instance, bonding low-energy plastics like polyethylene (B3416737) and polypropylene (B1209903) may require the use of a surface primer to enhance adhesion. gluespec.com The choice of the alkyl chain length in the cyanoacrylate ester can also influence the bond strength and durability on different substrates. Longer-chain cyanoacrylates may offer improved performance on certain plastics and elastomers due to better flexibility and stress distribution within the bond line.

Table 1: General Properties of Cyanoacrylate Adhesives for Different Substrates

| Substrate | Bonding Characteristics | Considerations |

| Metals | Excellent adhesion to a wide range of metals. | Surface preparation is crucial to remove oxides and contaminants. |

| Plastics | Bonds well with most plastics. | Low-energy plastics may require a primer for optimal adhesion. |

| Ceramics | Forms strong bonds with ceramic materials. | The porous nature of some ceramics can affect cure speed and bond strength. |

| Elastomers | Effective for bonding rubber and other elastomers. | Flexible cyanoacrylate formulations are preferred to accommodate substrate movement. |

Specialty Material Applications

Beyond their use as adhesives, cyanoacrylates like this compound have found applications in specialized fields of material science, leveraging their unique chemical and physical properties.

The polymers formed from cyanoacrylates, known as polycyanoacrylates, are hard, glassy resins. researchgate.net This property makes them potentially suitable for use as protective coatings in optical applications where a thin, transparent, and durable layer is required. In printing technologies, the rapid polymerization of cyanoacrylates could be explored for developing novel inks or coatings that cure quickly upon application, potentially leading to faster printing processes and more durable prints. Research in this area is ongoing, and the specific use of this compound in commercial optical coatings or printing inks is not yet widely documented. However, the fundamental properties of polycyanoacrylates suggest a promising avenue for future developments in these technologies.

A significant and well-established application of cyanoacrylates is in forensic science for the development of latent fingerprints. researchgate.netsoinc.org The "super glue fuming" method involves exposing a non-porous surface, suspected of bearing fingerprints, to cyanoacrylate vapors. nih.govairscience.com The monomeric cyanoacrylate reacts with the moisture and other components present in the fingerprint residue, such as amino acids and fatty acids. airscience.com This initiates polymerization, resulting in the formation of a stable, white polymer (polycyanoacrylate) along the ridges of the fingerprint, making the latent print visible. researchgate.netyoutube.com

The choice of the cyanoacrylate ester can influence the quality of the developed fingerprints. While ethyl 2-cyanoacrylate is commonly used, other esters, including longer-chain variants, have also been investigated. The vapor pressure of the cyanoacrylate is a critical factor in the fuming process, and different esters will have different volatilities. The process is typically carried out in a fuming chamber where the cyanoacrylate is heated to generate vapor. youtube.com The resulting developed prints are durable and can be further enhanced with powders or fluorescent dyes to improve contrast for photography and analysis. cutm.ac.in

Table 2: Cyanoacrylate Fuming Process for Latent Fingerprint Detection

| Step | Description | Purpose |

| 1. Evidence Placement | The object with suspected latent fingerprints is placed in a sealed chamber. | To contain the cyanoacrylate fumes and control the development environment. |

| 2. Cyanoacrylate Introduction | A small amount of liquid cyanoacrylate is placed in the chamber and often gently heated. | To generate cyanoacrylate vapor that will interact with the fingerprint residue. |

| 3. Fuming Process | The object is exposed to the cyanoacrylate vapor for a specific duration. | To allow the monomer to polymerize on the fingerprint ridges. |

| 4. Print Visualization | A white, stable polymer forms along the fingerprint ridges, making them visible. | To reveal the latent fingerprint for forensic examination. |

| 5. Post-Treatment (Optional) | The developed prints may be treated with powders or dyes. | To enhance the contrast and visibility of the fingerprints for analysis. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Decyl 2-cyanoacrylate, and how do reaction parameters influence monomer stability and polymer formation?

- This compound is typically synthesized via the Knoevenagel condensation, where decyl alcohol reacts with cyanoacetic acid in the presence of a catalyst (e.g., sulfuric acid or piperidine). Reaction conditions such as temperature, solvent polarity, and catalyst concentration critically affect monomer yield and polymerization propensity. For instance, elevated temperatures accelerate side reactions, including premature polymerization, necessitating inert atmospheres and controlled cooling . Post-synthesis purification via fractional distillation or column chromatography is essential to remove unreacted monomers and byproducts, as impurities can destabilize the compound during storage .

Q. Which analytical techniques are most effective for characterizing this compound’s purity, molecular weight, and structural integrity?

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR (360–600 MHz) in CDCl₃ confirms molecular structure by identifying characteristic peaks (e.g., cyano group at ~3.1 ppm, acrylate vinyl protons at 5.8–6.5 ppm) .

- Gas Chromatography–Mass Spectrometry (GC–MS) : DB-5 or DB-FFAP columns resolve monomeric and oligomeric species, with EI-MS fragmentation patterns verifying molecular identity .

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution of polymers, though residual inhibitors (e.g., hydroquinone) must be removed to avoid interference .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., decyl vs. ethyl or butyl) influence the degradation kinetics and formaldehyde release profile of 2-cyanoacrylate polymers?

- Longer alkyl chains (e.g., decyl) reduce hydrolysis rates due to steric hindrance, slowing formaldehyde release compared to shorter-chain derivatives (e.g., methyl or ethyl). In vitro studies using Swiss 3T3 cells demonstrate that poly(this compound) microspheres release formaldehyde linearly over 72 hours, whereas ethyl derivatives degrade 40% faster, correlating with higher cytotoxicity . Degradation is quantified via HPLC or colorimetric assays (e.g., chromotropic acid method) to track formaldehyde accumulation in media .

Q. What experimental designs are optimal for evaluating the biocompatibility of this compound in biomedical applications?

- In Vitro Cytotoxicity : ISO 10993-5-compliant assays using L929 fibroblasts or human keratinocytes, with viability assessed via MTT or Alamar Blue. Polymer films or microspheres are incubated in DMEM, and leachates are tested at 24–72 hours .

- In Vivo Biocompatibility : Subcutaneous implantation in rodent models (e.g., Sprague-Dawley rats) evaluates inflammatory response (histopathology for neutrophil infiltration, fibrosis) and degradation timelines. Ethyl derivatives show acute inflammation within 7 days, while decyl variants exhibit delayed granuloma formation (~14 days) .

Q. How do solvent polarity and initiator systems affect the polymerization kinetics and adhesive strength of this compound?

- Polar solvents (e.g., acetone, DMSO) accelerate anionic polymerization by stabilizing transition states, resulting in lower molecular weight polymers with reduced shear strength. Initiators like tertiary amines (e.g., triethylamine) or moisture content modulate cure time: 0.1% water by weight reduces setting time to <10 seconds. Lap-shear testing on stainless steel substrates (ASTM D1002) reveals decyl derivatives achieve ~8 MPa adhesion, outperforming ethyl analogs (~6 MPa) due to enhanced hydrophobic interactions .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve discrepancies in reported cytotoxicity values for this compound across studies?

- Source Analysis : Verify polymer molecular weight (via GPC) and residual monomer content (GC–MS), as low-MW fractions (<10 kDa) and unreacted monomers increase toxicity .

- Experimental Variables : Control humidity during testing (e.g., 50% RH), as moisture accelerates degradation, artificially elevating formaldehyde levels. Cross-validate using multiple cell lines (e.g., NIH/3T3 vs. HEK293) to account for cell-type-specific sensitivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.